Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
Overview
Description
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluorophenyl group and a chloronicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate typically involves the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate involves its interaction with specific molecular targets. The difluorophenyl group and the chloronicotinate moiety allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-difluorophenyl)-6-bromonicotinate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 2-(2,4-difluorophenyl)-6-iodonicotinate: Contains an iodine atom, which can lead to different chemical and biological properties.
Ethyl 2-(2,4-difluorophenyl)-6-fluoronicotinate: The presence of a fluorine atom instead of chlorine can influence the compound’s stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₀ClF₂NO₂
- Molecular Weight : 297.68 g/mol
- CAS Number : 745833-19-6
- Appearance : White crystalline solid
The compound features a pyridine ring substituted with a difluorophenyl group and a chloronicotinate moiety, which contributes to its unique chemical properties and biological activities.
Synthesis
This compound is synthesized through the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction typically involves heating to facilitate product formation.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, showing effectiveness that could lead to the development of new antimicrobial agents.
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent. It modulates biological pathways associated with cancer progression and shows promise in inhibiting tumor growth. The presence of fluorine enhances its pharmacokinetic properties, making it a candidate for further drug development .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It interacts with specific molecular targets involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
The mechanism of action involves interaction with various biological targets, including enzymes and receptors. The difluorophenyl and chloronicotinate groups facilitate binding, leading to modulation of enzymatic activity and receptor signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl Nicotinate | C₉H₁₁N₃O₂ | Simple nicotinic structure without fluorine |
6-Chloro-2-pyridinecarboxylic Acid | C₇H₆ClNO₂ | Lacks ethyl and difluoro substituents |
2-(2,4-Difluorophenyl)nicotinic Acid | C₁₂H₈F₂N₂O₂ | Similar aromatic substitution but no chlorine |
This compound stands out due to its combination of both chlorinated and fluorinated substituents on the pyridine ring, enhancing its biological activity compared to simpler analogs.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited bacterial growth in various strains. This suggests potential applications in developing new antibiotics .
- Cancer Research : A study focused on the compound's effect on cancer cell lines showed a reduction in cell viability, indicating its potential as an anticancer therapeutic agent. Further investigations are needed to elucidate the specific pathways affected .
- Inflammation Models : Preclinical models have shown that administration of this compound reduces markers of inflammation in animal models, supporting its use in treating inflammatory conditions .
Properties
IUPAC Name |
ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJLYIZLSBBOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610414 | |
Record name | Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745833-19-6 | |
Record name | Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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